molecular formula C18H20N4O3 B14956313 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide

Cat. No.: B14956313
M. Wt: 340.4 g/mol
InChI Key: VZAWCQHZMLCQTQ-UHFFFAOYSA-N
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Description

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. Pyridazinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide typically involves multiple steps, starting from readily available precursorsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis .

Industrial production methods for this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance the reproducibility and efficiency of the process .

Chemical Reactions Analysis

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

1-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]-4-piperidinecarboxamide can be compared with other pyridazinone derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinecarboxamide moiety, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C18H20N4O3

Molecular Weight

340.4 g/mol

IUPAC Name

1-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H20N4O3/c19-18(25)14-8-10-21(11-9-14)17(24)12-22-16(23)7-6-15(20-22)13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H2,19,25)

InChI Key

VZAWCQHZMLCQTQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

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